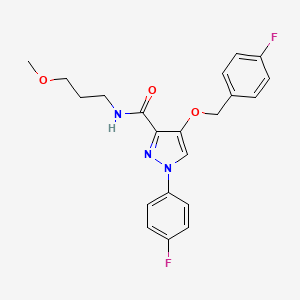

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

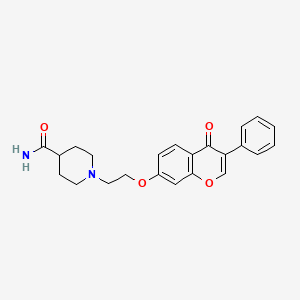

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it has fluorobenzyl and methoxypropyl substituents attached to the pyrazole ring .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. For example, the pyrazole ring could participate in electrophilic substitution reactions. The fluorobenzyl and methoxypropyl groups could also undergo reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structural similarities to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been synthesized and characterized, highlighting their potential for further chemical and biological studies. For instance, pyrazole and pyrazolopyrimidine derivatives synthesized from related structures demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as cancer therapeutics (Hassan, Hafez, & Osman, 2014). Similarly, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases exhibited cytotoxicity against human cancer cell lines, supporting the exploration of such compounds in anticancer research (Hassan, Hafez, Osman, & Ali, 2015).

Anticancer Activity

Research into the anticancer properties of related compounds has yielded promising results. For example, oxazolone scaffolds synthesized through reactions involving p-aminohippuric acid showed significant activity against human cancer cell lines, suggesting the potential of such derivatives in developing new anticancer agents (2020).

Radiotracer Development

Compounds analogous to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have been developed as radiotracers for studying cannabinoid receptors in the brain, highlighting their potential in neuroimaging and the study of neurological disorders. The feasibility of nucleophilic displacement for the synthesis of such radiolabeled compounds was demonstrated, offering insights into the CB1 cannabinoid receptors' function and distribution (Katoch-Rouse & Horti, 2003).

Met Kinase Inhibition

The structural motif found in 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide is also present in compounds identified as potent and selective inhibitors of the Met kinase superfamily. This demonstrates the compound's relevance in targeting Met-dependent cancers and the development of therapeutic agents (Schroeder et al., 2009).

Orexin Receptor Mechanisms

Investigations into compounds structurally related to 4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide have contributed to understanding orexin receptor mechanisms and their role in compulsive food consumption. This research offers potential therapeutic targets for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxypropyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F2N3O3/c1-28-12-2-11-24-21(27)20-19(29-14-15-3-5-16(22)6-4-15)13-26(25-20)18-9-7-17(23)8-10-18/h3-10,13H,2,11-12,14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJQLEOABGZCBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=NN(C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2662728.png)

![2,4-Dimethylbenzo[H]quinolin-10-OL](/img/structure/B2662729.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)

![N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2662733.png)

![2,6-dichloro-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662737.png)

![N-(3-cyanothiophen-2-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2662740.png)

![(2E)-3-[3-Hydroxy-4-(pyrrolidin-1-yl)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2662741.png)

![3-(3,4-dimethoxyphenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662745.png)

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2662748.png)